5-(2-Pyridyl)-1,3-oxazole
Overview
Description
5-(2-Pyridyl)-1,3-oxazole: is a heterocyclic compound that features both a pyridine ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyridyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with α-haloketones under basic conditions, leading to the formation of the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Pyridyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the pyridine or oxazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of pyridyl-oxazole derivatives.
Substitution: Substituted pyridyl-oxazole compounds with various functional groups.
Scientific Research Applications
Chemistry: 5-(2-Pyridyl)-1,3-oxazole is used as a building block in the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in these contexts.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its ability to form stable complexes with metals also makes it valuable in catalysis and material science.
Mechanism of Action
The mechanism of action of 5-(2-Pyridyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, as an antimicrobial agent, it may inhibit the function of essential bacterial enzymes, thereby preventing bacterial growth.
Comparison with Similar Compounds
- 2-(2-Pyridyl)benzimidazole
- 2-(2-Pyridyl)imidazole
- 2-(2-Pyridyl)pyrazole
Comparison: 5-(2-Pyridyl)-1,3-oxazole is unique due to the presence of both a pyridine and an oxazole ring, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where other compounds may not be as effective. For instance, its oxazole ring can participate in unique cyclization reactions that are not possible with imidazole or pyrazole derivatives.
Properties
IUPAC Name |
5-pyridin-2-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKXMDGONYZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353190 | |
Record name | 5-(2-Pyridyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70380-73-3 | |
Record name | 5-(2-Pyridyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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